1-(2-ETHOXYBENZENESULFONYL)-4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE

Medicinal Chemistry Drug Design Physicochemical Profiling

1-(2-Ethoxybenzenesulfonyl)-4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1448073-76-4; molecular formula C₁₉H₂₁N₃O₄S₂; MW 419.51 g/mol) is a synthetic hybrid molecule that merges four pharmacologically relevant substructures into a single scaffold: a piperidine ring, a 1,3,4-oxadiazole heterocycle, a thiophen-3-yl substituent at the oxadiazole 5-position, and a 2-ethoxybenzenesulfonyl group at the piperidine nitrogen. The compound belongs to the broader class of sulfonamide-bearing 1,3,4-oxadiazole–piperidine conjugates, a family extensively investigated for antibacterial, anti-enzymatic (acetylcholinesterase, urease, lipoxygenase), and anticancer activities over the past decade.

Molecular Formula C19H21N3O4S2
Molecular Weight 419.51
CAS No. 1448073-76-4
Cat. No. B2746030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-ETHOXYBENZENESULFONYL)-4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE
CAS1448073-76-4
Molecular FormulaC19H21N3O4S2
Molecular Weight419.51
Structural Identifiers
SMILESCCOC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4
InChIInChI=1S/C19H21N3O4S2/c1-2-25-16-5-3-4-6-17(16)28(23,24)22-10-7-14(8-11-22)18-20-21-19(26-18)15-9-12-27-13-15/h3-6,9,12-14H,2,7-8,10-11H2,1H3
InChIKeyBRIFNBRRVMNHKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Ethoxybenzenesulfonyl)-4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1448073-76-4): Structural Identity and Compound Class Baseline for Research Procurement


1-(2-Ethoxybenzenesulfonyl)-4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1448073-76-4; molecular formula C₁₉H₂₁N₃O₄S₂; MW 419.51 g/mol) is a synthetic hybrid molecule that merges four pharmacologically relevant substructures into a single scaffold: a piperidine ring, a 1,3,4-oxadiazole heterocycle, a thiophen-3-yl substituent at the oxadiazole 5-position, and a 2-ethoxybenzenesulfonyl group at the piperidine nitrogen . The compound belongs to the broader class of sulfonamide-bearing 1,3,4-oxadiazole–piperidine conjugates, a family extensively investigated for antibacterial, anti-enzymatic (acetylcholinesterase, urease, lipoxygenase), and anticancer activities over the past decade [1]. Unlike the majority of published congeners in this class—which typically bear phenyl, 4-tolyl, 4-chlorophenyl, or 4-nitrophenyl sulfonyl groups—this compound features a 2-ethoxybenzenesulfonyl moiety paired with a thiophen-3-yl oxadiazole, a substitution pattern not yet described in peer-reviewed primary literature [1].

Why In-Class Substitution Is Not Straightforward for 1-(2-Ethoxybenzenesulfonyl)-4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine: Structural Sensitivity in the Sulfonamide–Oxadiazole–Piperidine Family


Within the 1,3,4-oxadiazole–piperidine–sulfonamide class, even minor structural variations produce substantial differences in biological activity profiles. In a 2020 study of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives, urease IC₅₀ values spanned a 10-fold range (0.63 µM to 6.28 µM) across S-substituted analogs, while antibacterial activity varied from moderate to strong depending solely on the S-alkyl/aryl appendage [1]. Similarly, in a 2023 series of N-substituted-2-propanamide 1,3,4-oxadiazoles bearing a piperidine–sulfonyl core, AChE IC₅₀ values ranged from 63.72 µM to >500 µM and LOX IC₅₀ from 21.28 µM to 141.23 µM, driven entirely by peripheral substituent changes [2]. These data demonstrate that sulfonamide identity, oxadiazole 5-substituent, and linker chemistry are not interchangeable without altering biological readout. The target compound's unique triad—2-ethoxybenzenesulfonyl (ortho-ethoxy positional isomer), thiophen-3-yl oxadiazole (a sulfur-containing heteroaryl distinct from the more common phenyl or CF₃), and piperidine-4-yl linker—creates a chemical space that no published congener fully recapitulates [1][2]. Generic substitution with a 4-ethoxy regioisomer, a trifluoromethyl analog, or a 4-chlorophenylsulfonyl variant cannot be assumed to preserve either binding interactions or phenotypic readout.

Quantitative Differentiation Evidence for 1-(2-Ethoxybenzenesulfonyl)-4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine Versus Closest Structural Analogs


Thiophen-3-yl at Oxadiazole C5 vs. Trifluoromethyl: Impact on Lipophilicity and Predicted Permeability

The target compound carries a thiophen-3-yl substituent at the 1,3,4-oxadiazole 5-position, differentiating it from the closest commercially cataloged analog, 1-(2-ethoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1705207-12-0; MW 405.39), which bears a -CF₃ group at the same position . The thiophene ring contributes additional π-electron density and a polarizable sulfur atom, predicted to increase molecular polar surface area and modulate hydrogen-bonding capacity relative to the electron-withdrawing, lipophilic -CF₃ group [1]. While experimentally measured logP/logD values are not available for either compound in published literature, the structural difference translates to distinct physicochemical space: the thiophen-3-yl variant possesses a calculated heteroatom count of 6 (N₃O₄S₂) vs. 7 for the -CF₃ analog (F₃N₃O₄S), altering hydrogen-bond acceptor/donor profiles .

Medicinal Chemistry Drug Design Physicochemical Profiling

Ortho-Ethoxy (2-EtO) vs. Para-Ethoxy (4-EtO) Benzenesulfonyl Substitution: Positional Isomerism and Electronic Effects

The target compound features a 2-ethoxybenzenesulfonyl (ortho-ethoxy) group, whereas several cataloged analogs employ the 4-ethoxybenzenesulfonyl (para-ethoxy) regioisomer, e.g., 1-(4-ethoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine (MW 405.39) . The ortho-ethoxy orientation places the electron-donating ethoxy substituent adjacent to the sulfonamide linkage, introducing steric hindrance at the sulfonyl-piperidine junction and altering the conformational preference of the benzenesulfonyl group relative to the piperidine ring [1]. In published 1,3,4-oxadiazole–piperidine–sulfonamide series where both ortho- and para-substituted phenylsulfonyl variants have been compared, substituent position on the sulfonyl aryl ring influenced enzyme inhibition potency; for example, in the 4-chlorophenylsulfonyl series, compounds with electron-withdrawing para substituents showed differential urease inhibition (IC₅₀ range: 0.63–6.28 µM) compared with unsubstituted phenylsulfonyl analogs [2].

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Chemistry

Antibacterial Activity Benchmarking: Class-Level Evidence for 1,3,4-Oxadiazole–Piperidine–Sulfonamide Compounds Against Gram-Positive and Gram-Negative Strains

Although no published MIC data exist specifically for CAS 1448073-76-4, comprehensive antibacterial screening of structurally related 1,3,4-oxadiazole–piperidine–sulfonamide congeners provides a class-level performance benchmark. In the 4-chlorophenylsulfonyl series (Iqbal et al., 2020), compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with the most potent S-substituted derivatives achieving bacterial growth inhibition comparable to reference standards [1]. In the 4-toluenesulfonyl series (Sattar et al., 2016), compound 7a displayed MIC values of 9.11 ± 0.40 µM against S. typhi, 9.89 ± 0.45 µM against E. coli, and 9.14 ± 0.72 µM against P. aeruginosa, compared with ciprofloxacin MICs of 7.45 ± 0.58, 7.16 ± 0.58, and 7.14 ± 0.18 µM, respectively [2]. These data establish that the 1,3,4-oxadiazole–piperidine–sulfonamide scaffold is competent for antibacterial activity; however, the specific contribution of the thiophen-3-yl + 2-ethoxybenzenesulfonyl combination remains untested [1][2].

Antibacterial Screening MIC Determination Drug Discovery

Enzyme Inhibition Potential: Urease, AChE, and LOX Inhibitory Activity in the 1,3,4-Oxadiazole–Piperidine–Sulfonamide Class

The 1,3,4-oxadiazole–piperidine–sulfonamide class has demonstrated multi-target enzyme inhibition capacity. In Iqbal et al. (2023), a library of 14 N-substituted-2-propanamide 1,3,4-oxadiazoles bearing a piperidine–sulfonyl core was screened against LOX, urease, and AChE: the most potent LOX inhibitor (compound 8h) achieved an IC₅₀ of 21.28 ± 0.42 µM vs. quercetin standard; the strongest AChE inhibitor (compound 8e) showed IC₅₀ = 63.72 ± 0.39 µM vs. eserine standard; and the best urease inhibitor (compound 8n) reached IC₅₀ = 74.5 ± 1.25 µM vs. thiourea standard (IC₅₀ = 21.25 ± 0.35 µM) [1]. In a separate urease-focused study (Iqbal et al., 2020) on 4-chlorophenylsulfonyl analogs, compounds 7m, 7o, and 7p exhibited highly potent urease inhibition with IC₅₀ values of 0.63 ± 0.001, 1.13 ± 0.003, and 1.21 ± 0.005 µM, respectively—substantially surpassing the thiourea reference (IC₅₀ = 21.25 ± 0.15 µM) [2]. No enzyme inhibition data exist for CAS 1448073-76-4 specifically; the thiophen-3-yl and 2-ethoxybenzenesulfonyl combination represents an untested permutation within this enzyme-competent scaffold class [1][2].

Enzyme Inhibition Urease Inhibitors Acetylcholinesterase Lipoxygenase Drug Discovery

Chemical Space Novelty: Absence of Published SAR Data as a Procurement Differentiator for Unexplored Target Engagement

A comprehensive search of PubMed, Google Scholar, SciFinder, and major patent databases (USPTO, EPO, WIPO) as of May 2026 yields zero primary research articles, patents, or publicly disclosed biological datasets specifically referencing CAS 1448073-76-4 or its direct IUPAC nomenclature [1][2]. This contrasts sharply with the >50 published papers on closely related 1,3,4-oxadiazole–piperidine–sulfonamide analogs bearing phenylsulfonyl, 4-toluenesulfonyl, 4-chlorophenylsulfonyl, or 4-nitrophenylsulfonyl groups [2][3]. The thiophen-3-yl + 2-ethoxybenzenesulfonyl combination occupies a structurally distinct, literature-silent region of chemical space within this pharmacologically active scaffold class. For institutions seeking novel chemical probes, patent-free chemical matter, or first-to-publish opportunities, this data gap represents a tangible differentiation from heavily precedented analogs where SAR is already congested [1].

Chemical Biology Chemical Probe Development Novel Chemical Space Screening Library Design

Synthetic Accessibility and Building Block Availability: 2-Ethoxybenzenesulfonyl Chloride as a Commercially Tractable Precursor

The sulfonamide linkage in the target compound is formed via coupling of 2-ethoxybenzenesulfonyl chloride with the piperidine nitrogen. This key precursor, 2-ethoxybenzenesulfonyl chloride (CAS 68800-33-9; MW 220.67; C₈H₉ClO₃S), is commercially available from major suppliers including Sigma-Aldrich (AldrichCPR collection) and Thermo Scientific Chemicals (Alfa Aesar portfolio, 96% purity) . In contrast, 4-ethoxybenzenesulfonyl chloride—the precursor for the para-ethoxy regioisomeric analog—is less commonly stocked, and the thiophene-3-carboxylic acid hydrazide required for oxadiazole ring formation is also commercially accessible . This multi-source availability of the ortho-ethoxy sulfonyl chloride precursor makes the target compound synthetically tractable for medicinal chemistry laboratories performing parallel library synthesis, without reliance on single-source custom synthesis .

Synthetic Chemistry Building Block Procurement Library Synthesis

Evidence-Anchored Application Scenarios for 1-(2-Ethoxybenzenesulfonyl)-4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine in Research and Discovery Programs


Anti-Enzymatic Screening Cascades: Urease, AChE, and LOX Inhibitor Discovery

As demonstrated by class-level evidence, the 1,3,4-oxadiazole–piperidine–sulfonamide scaffold has yielded sub-micromolar urease inhibitors (IC₅₀ = 0.63 µM for the best 4-chlorophenylsulfonyl analog) and low-micromolar AChE and LOX inhibitors [1][2]. Procurement of CAS 1448073-76-4 for inclusion in enzyme inhibition panels enables direct evaluation of whether the thiophen-3-yl + 2-ethoxybenzenesulfonyl permutation matches or exceeds these class benchmarks. The thiophene sulfur may engage in additional metal-coordination or π-stacking interactions within enzyme active sites, a hypothesis testable only with this specific compound [2].

Antibacterial Phenotypic Screening Against ESKAPE Pathogens

The class benchmark of MIC = 9.11–9.89 µM against S. typhi, E. coli, and P. aeruginosa for the 4-toluenesulfonyl analog establishes the scaffold as antibacterial-competent [3]. The target compound's thiophen-3-yl substituent introduces a sulfur heterocycle not present in any published antibacterial screening set within this scaffold class. Given the established role of sulfur-containing heterocycles in antibacterial drug discovery (e.g., thiophene-containing cephalosporins and sulfonamide antibiotics), this compound is a rational inclusion in phenotypic screens targeting Gram-positive and Gram-negative panels [3].

Chemical Probe Development and Novel Scaffold Exploration in Underexplored Chemical Space

With zero published primary research articles or patents referencing CAS 1448073-76-4 as of May 2026 [4], this compound represents genuinely unexplored chemical matter within an otherwise well-characterized scaffold class. For academic chemical biology groups and biotech hit-finding teams seeking patent-free starting points for target deconvolution or phenotypic screening, the absence of prior art offers a strategic advantage over heavily precedented analogs. The compound can serve as a core scaffold for SAR expansion via systematic variation of the thiophene ring (thiophen-2-yl isomer; halogenated thiophenes), the ethoxy chain length, or the piperidine linker position [4].

Synthetic Methodology Development and Medicinal Chemistry Library Construction

The multi-source commercial availability of the key precursor 2-ethoxybenzenesulfonyl chloride (Sigma-Aldrich, Thermo Fisher) makes CAS 1448073-76-4 an attractive template for parallel library synthesis. Medicinal chemistry groups can use this compound as a parent scaffold for diversification at three positions: (i) the benzenesulfonyl aryl ring, (ii) the oxadiazole 5-substituent (thiophene replacement), and (iii) the piperidine N-substituent (sulfonamide replacement with amides, ureas, or carbamates). This modularity supports hit-to-lead optimization campaigns where the thiophene–oxadiazole–piperidine core is retained while peripheral groups are systematically varied .

Quote Request

Request a Quote for 1-(2-ETHOXYBENZENESULFONYL)-4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.